molecular formula C14H21ClN2O2 B2457912 3-Amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride CAS No. 1423031-84-8

3-Amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride

Cat. No.: B2457912
CAS No.: 1423031-84-8
M. Wt: 284.78
InChI Key: XSFFCJXRHBCXES-UHFFFAOYSA-N
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Description

3-Amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride is a chemical compound that belongs to the class of organic compounds known as morpholines. This compound is characterized by the presence of an amino group, a phenyl group, and a morpholine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride typically involves the reaction of 3-methylmorpholine with a suitable phenylpropanone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often used to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonyl group can yield the corresponding alcohol.

Scientific Research Applications

3-Amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with target proteins, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(4-methylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride
  • 3-Amino-1-(3-ethylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride
  • 3-Amino-1-(3-methylpiperidin-4-yl)-3-phenylpropan-1-one hydrochloride

Uniqueness

3-Amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride is unique due to the presence of the 3-methylmorpholine ring, which imparts specific chemical properties and biological activities. This compound’s unique structure allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for various research applications.

Properties

IUPAC Name

3-amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-11-10-18-8-7-16(11)14(17)9-13(15)12-5-3-2-4-6-12;/h2-6,11,13H,7-10,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFFCJXRHBCXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C(=O)CC(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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